molecular formula C21H40N2 B13759589 (Z)-3-(9-Octadecenylamino)propiononitrile CAS No. 26351-32-6

(Z)-3-(9-Octadecenylamino)propiononitrile

Cat. No.: B13759589
CAS No.: 26351-32-6
M. Wt: 320.6 g/mol
InChI Key: WFWQUQYVEYXMPO-KTKRTIGZSA-N
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Description

(Z)-3-(9-Octadecenylamino)propiononitrile is an organic compound characterized by the presence of a long aliphatic chain and a nitrile group. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(9-Octadecenylamino)propiononitrile typically involves the reaction of 9-octadecenylamine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(9-Octadecenylamino)propiononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acids are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include primary amines, oxides, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(9-Octadecenylamino)propiononitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential role in cell membrane interactions and signaling pathways. Its long aliphatic chain makes it a candidate for investigating lipid-protein interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain diseases and conditions.

Industry

In industrial applications, the compound is used in the formulation of specialty chemicals and surfactants. Its unique properties make it suitable for use in lubricants, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of (Z)-3-(9-Octadecenylamino)propiononitrile involves its interaction with specific molecular targets and pathways. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and signaling. Additionally, the nitrile group can participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1-(Octadec-9-enylamino)propan-2-ol
  • (Z,Z)-2-(Di-9-octadecenylamino)ethanol
  • (Z)-9-Hexadecenoic acid (Z)-9-octadecenyl ester

Uniqueness

(Z)-3-(9-Octadecenylamino)propiononitrile is unique due to its specific combination of a long aliphatic chain and a nitrile group. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of hydrophobic and reactive functional groups, enhancing its versatility in scientific research and industrial applications.

Properties

CAS No.

26351-32-6

Molecular Formula

C21H40N2

Molecular Weight

320.6 g/mol

IUPAC Name

3-[[(Z)-octadec-9-enyl]amino]propanenitrile

InChI

InChI=1S/C21H40N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h9-10,23H,2-8,11-18,20-21H2,1H3/b10-9-

InChI Key

WFWQUQYVEYXMPO-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCNCCC#N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNCCC#N

physical_description

Liquid

Origin of Product

United States

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